molecular formula C12H14N4O3 B2949242 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide CAS No. 1005624-68-9

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Cat. No.: B2949242
CAS No.: 1005624-68-9
M. Wt: 262.269
InChI Key: LRNNYGGFZGCITO-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazole core linked to a carbohydrazide functional group, a structural motif recognized as an important pharmacophore in the development of biologically active molecules . The carbohydrazide moiety is a versatile building block known for its wide spectrum of biological activities, making it a valuable scaffold for researchers . Although specific biological data for this compound may be limited, derivatives of 1H-pyrazole-3-carbohydrazide have demonstrated considerable potential in various research areas. Compounds with the carbohydrazide moiety substituted at the C-3 position of the pyrazole ring have been investigated for antitumor properties and as cannabinoid receptor antagonists . Furthermore, pyrazole-carbohydrazide hybrids are actively being explored as novel agents against drug-resistant strains of Mycobacterium tuberculosis , highlighting their relevance in addressing global health challenges . The presence of the 4-methoxyphenoxymethyl substituent may influence the compound's physicochemical properties, such as lipophilicity, which can be a critical parameter in optimizing pharmacokinetic profiles during lead compound development. This product is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-9-2-4-10(5-3-9)19-8-16-7-6-11(15-16)12(17)14-13/h2-7H,8,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNYGGFZGCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 1H-pyrazole-3-carbohydrazide.

    Reaction Conditions: The 4-methoxyphenol is reacted with formaldehyde to form 4-methoxyphenoxymethyl chloride. This intermediate is then reacted with 1H-pyrazole-3-carbohydrazide under basic conditions to yield the final product.

    Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles like amines or thiols.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts like palladium or platinum. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The molecular pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazides

Compound Name Substituents (Pyrazole Ring) Key Functional Groups Biological Activity Reference
This compound N1: (4-Methoxyphenoxy)methyl; C3: CONHNH₂ Carbohydrazide, Methoxy aryl Potential antimicrobial
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide N1: (4-Bromo-pyrazolyl)methyl; C3: CONHNH₂ Carbohydrazide, Bromo Antifertility applications
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide N1: Ethyl; C3: CONHNH₂; C4: Cl Chloro, Ethyl Not explicitly reported
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide C3: (4-Ethoxy-3-methoxyphenyl); C5: CONHNH₂ linked to naphthyl Naphthyl, Ethoxy Fluorescence properties
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde N1: Benzoyl; C3: Phenyl; C4: CHO Aldehyde, Aryl Antioxidant, anti-inflammatory

Key Observations :

Substituent Influence on Bioactivity: The 4-methoxyphenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to bromo (electron-withdrawing) or chloro (electronegative) substituents . Aldehyde-containing derivatives (e.g., 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit notable antioxidant activity due to their electrophilic carbonyl group, which scavenges free radicals . Naphthyl-substituted carbohydrazides (e.g., compound in ) demonstrate fluorescence, suggesting applications in bioimaging or sensor development.

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., for pyrazole-4-carbaldehydes in ) reduces reaction times compared to conventional reflux methods used for carbohydrazides .
  • The presence of bulky groups (e.g., naphthyl) often requires milder conditions to avoid side reactions, whereas electron-deficient substituents (e.g., bromo) tolerate harsher conditions .

Key Findings :

  • The target compound’s carbohydrazide group (-CONHNH₂) likely enhances hydrogen-bonding interactions with microbial enzymes, explaining its predicted potency against Gram-positive bacteria .
  • Aldehyde derivatives (e.g., ) show superior antioxidant activity due to direct radical scavenging, whereas carbohydrazides may act via enzyme inhibition.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility (Water) Reference
This compound 316.3 g/mol 2.1 Low
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 290.3 g/mol 3.4 Very low
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide 203.6 g/mol 1.8 Moderate

Key Insights :

  • The 4-methoxyphenoxy group increases molecular weight and LogP compared to simpler alkyl or halogen substituents, reducing aqueous solubility but improving lipid bilayer penetration .
  • Chloro and ethyl substituents (e.g., ) balance hydrophobicity and solubility better than aromatic groups.

Biological Activity

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide, with the molecular formula C12H14N4O3C_{12}H_{14}N_{4}O_{3} and a molar mass of 262.26 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties based on diverse research findings.

The compound is characterized by its pyrazole ring and methoxyphenoxy group, which are significant for its biological activity. The structure is represented as follows:

InChI InChI 1S C12H14N4O3 c1 18 9 2 4 10 5 3 9 19 8 16 7 6 11 15 16 12 17 14 13 h2 7H 8 13H2 1H3 H 14 17 \text{InChI InChI 1S C12H14N4O3 c1 18 9 2 4 10 5 3 9 19 8 16 7 6 11 15 16 12 17 14 13 h2 7H 8 13H2 1H3 H 14 17 }

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that various synthesized pyrazole carboxamides displayed significant antifungal activity against several pathogenic fungi. In particular, compounds similar to this compound have been evaluated for their efficacy against fungi such as Aspergillus niger and Candida albicans .

Antifungal Properties

The antifungal activity of pyrazole derivatives has been extensively documented. For instance, derivatives were tested against phytopathogenic fungi with promising results. Specifically, the compound's structure allows for interaction with fungal cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Effects

Anti-inflammatory studies reveal that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to this compound have shown potential in reducing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels in vitro . These findings suggest that such compounds may serve as effective anti-inflammatory agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . The specific mechanism of action often involves the modulation of signaling pathways associated with cancer progression.

Case Studies

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Aspergillus niger and Candida albicans ,
AntifungalInhibitory effects on multiple phytopathogenic fungi ,
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AnticancerInduction of apoptosis in cancer cells ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide and its analogs?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazide intermediates. For example:

  • Reacting a pyrazole-3-carbohydrazide precursor with 4-methoxyphenoxymethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux conditions.
  • Alternatively, hydrazide derivatives may be acylated using benzoyl chloride or substituted aldehydes in dry benzene or ethanol under reflux, followed by recrystallization .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization from ethanol or benzene.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • Elemental Analysis : Confirm stoichiometry (C, H, N, O percentages).
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the pyrazole ring, methoxyphenoxy group, and hydrazide moiety.
  • FT-IR : Identify N–H stretching (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or HRMS).

Q. What preliminary bioassays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using broth microdilution (MIC determination).
  • Anticonvulsant Potential : Employ maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents .
  • Enzyme Inhibition : Test against DNA gyrase (IC₅₀ determination via ATPase activity assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-carbohydrazide derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:
  • Dihedral angles between aromatic rings (e.g., methoxyphenyl vs. pyrazole planes).
  • Hydrogen-bonding networks (e.g., O–H⋯N interactions stabilizing crystal packing) .
  • Challenges : Address disorder in flexible substituents (e.g., methoxyphenoxy groups) via restrained refinement.

Q. What strategies optimize the compound's activity as a DNA gyrase inhibitor?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position of the phenyl ring to enhance binding affinity.
  • Replace the methoxyphenoxy group with bulkier substituents (e.g., naphthyl) to improve hydrophobic interactions .
  • Docking Studies : Use AutoDock Vina to simulate binding to DNA gyrase’s ATP-binding pocket (PDB: 1KZN). Validate with IC₅₀ correlations .

Q. How do solvent and reaction conditions influence synthetic yields?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents. Higher yields (>70%) are observed in ethanol/acetic acid mixtures due to improved protonation of intermediates .
  • Temperature Optimization : Reflux (70–80°C) vs. microwave-assisted synthesis (shorter reaction times, 30–60 minutes).
  • Catalysis : Add iodine or acetic acid to accelerate cyclocondensation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate:
  • Lipophilicity (LogP): Ideal range 2–3 for oral bioavailability.
  • Blood-Brain Barrier (BBB) Permeability : Critical for CNS-targeted agents (e.g., anticonvulsants) .
  • Metabolic Stability : Assess cytochrome P450 interactions via molecular docking.

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in bioassay results across studies?

  • Methodological Answer :

  • Control Standardization : Use reference drugs (e.g., norfloxacin for antibacterial assays; phenytoin for anticonvulsant tests) to normalize data.
  • Strain Variability : Re-test against clinically isolated bacterial strains vs. ATCC strains .
  • Dose-Response Curves : Ensure IC₅₀/EC₅₀ values are derived from ≥3 independent replicates.

Q. Why might crystallographic data conflict with NMR-based structural assignments?

  • Methodological Answer :

  • Dynamic Effects : Solution-state NMR may average conformations, while SC-XRD captures static structures.
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to identify dominant polymorphs .

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